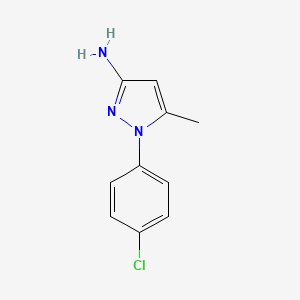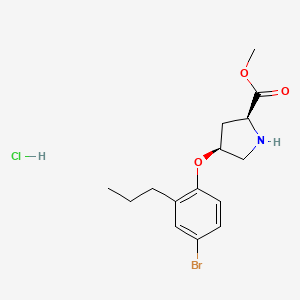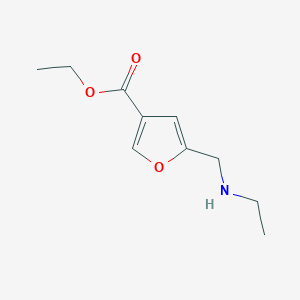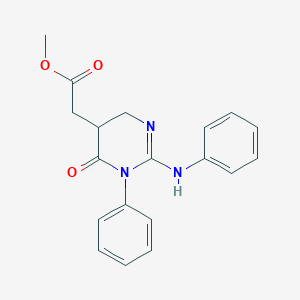
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride
Übersicht
Beschreibung
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used as a reagent and building block in several synthetic applications .
Synthesis Analysis
The synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride involves the use of 1-Methylpiperazine and N-(tert-Butoxycarbonyl)-4-piperidone .Molecular Structure Analysis
The molecular formula of 1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is C9H19N3 . The average mass is 169.267 Da and the monoisotopic mass is 169.157898 Da .Chemical Reactions Analysis
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is used as a catalyst for many condensation reactions . It is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is 278.65 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride has been involved in metabolic studies, such as its role in the metabolism of a dopamine D(4) selective antagonist, L-745,870. This compound has been researched for potential schizophrenia treatment, focusing on avoiding the extrapyramidal side effects common with classical antipsychotic agents. The metabolic pathways include N-dealkylation at the substituted piperazine moiety and formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Liquid Chromatography and Mass Spectrometry
The compound has been used in developing highly sensitive and specific assays, particularly for the determination of L-745,870, a potential antipsychotic agent. Techniques include high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection, proving essential for pharmacokinetic studies in humans (Chavez-Eng et al., 1997).
Anticonvulsant Activity
A significant area of research is the development of anticonvulsant agents. New series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, including 1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, have been investigated for their potential as anticonvulsant agents. Studies include the evaluation of their protective index compared to known antiepileptic drugs and their mechanism of action in blocking sodium and calcium channels (Rybka et al., 2017).
Peptide Derivatization in Mass Spectrometry
This compound has been used in the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry, specifically matrix-assisted laser desorption/ionization (MALDI-MS). This application is crucial for the highly sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Cardiovascular Research
In cardiovascular research, the compound has been studied for its antiarrhythmic and antihypertensive effects. Some derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic and antihypertensive activities, indicating a possible alpha-adrenolytic mechanism of action (Malawska et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.2ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;/h9-10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUUQVODUFEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)






![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)


![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
